N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is derived from the condensation of 3,4-dihydroxybenzaldehyde and 3-fluorobenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
Reactants: 3,4-dihydroxybenzaldehyde and 3-fluorobenzohydrazide.
Solvent: Ethanol.
Conditions: The mixture is heated under reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The imine (C=N) group can be reduced to an amine (C-N) group.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential as an enzyme inhibitor and its pharmacological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the presence of hydroxyl and fluorine groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Comparison
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide is unique due to the presence of both hydroxyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antioxidant properties and different binding affinities towards metal ions and biological targets.
This detailed overview should provide a comprehensive understanding of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-fluorobenzohydrazide, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C14H11FN2O3 |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C14H11FN2O3/c15-11-3-1-2-10(7-11)14(20)17-16-8-9-4-5-12(18)13(19)6-9/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI Key |
MFVJAICIUVDDAW-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.